2-Methyl-4-phenyl-2-butanol

Overview

Description

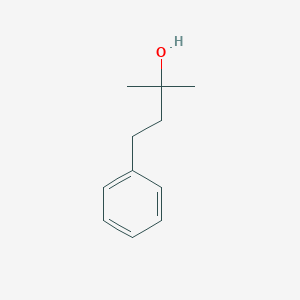

2-Methyl-4-phenyl-2-butanol is a tertiary alcohol that belongs to the fragrance structural group known as Aryl Alkyl Alcohols (AAAs). This group of fragrance ingredients is characterized by the presence of an alcohol group attached to an aryl group, which may be a substituted or unsubstituted benzene ring. The compound is used as a fragrance ingredient and has been reviewed for its toxicological and dermatological properties .

Synthesis Analysis

The synthesis of related compounds, such as methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates, involves Friedel–Crafts acylation of substituted benzenes with 2-acetoxybutanoyl chloride. This method provides a convenient route to synthesize various 4-arylbutanoates, which are important intermediates for biologically active compounds, including ACE inhibitors . Another related synthesis involves the preparation of phenyl-1-butanol through Friedel-Crafts acylation and reduction, avoiding the use of toxic reagents and expensive reducing agents, making it more suitable for commercial processes .

Molecular Structure Analysis

The molecular structure of this compound and its phenyl derivatives has been studied using wide-angle X-ray scattering and molecular dynamics simulations. These studies have shown that the addition of the aromatic moiety to butanol isomers results in a more disordered organization of molecules. The phenyl group decreases the number of hydrogen bonds and the size of the supramolecular clusters formed via the O–H···O scheme, with competing π–π interactions also playing a role .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical properties of this compound include its molecular structure and the presence of an alcohol group. The chemical properties are influenced by the tertiary alcohol structure, which affects its reactivity and association ability via hydrogen bonds. The toxicology and dermatology review of this compound includes data on its physical properties, acute toxicity, skin irritation, and skin sensitization . The compound's structure, particularly the location of the hydroxyl group and the presence of the phenyl group, influences its supramolecular clustering and hydrogen bonding capacity .

Scientific Research Applications

2-Methyl-4-phenyl-2-butanol is primarily investigated as a fragrance material, with detailed studies on its toxicology and dermatology when used in fragrances. It belongs to the Aryl Alkyl Alcohols group and has been evaluated for its physical properties, acute toxicity, skin irritation, and skin sensitization data (Scognamiglio et al., 2012).

Research on monohydroxy alcohols with a single phenyl group, including this compound, focuses on their molecular dynamics, interactions, and local structure. Techniques like X-ray diffraction (XRD), Fourier transform infrared (FTIR), and broadband dielectric spectroscopy (BDS) are used to study their properties (Hachuła et al., 2021).

The compound's characteristics under high pressure conditions, including its molecular dynamics and intermolecular bonding, are of particular interest. Studies reveal that it exhibits differential pressure characteristics compared to other isomeric alcohols, highlighting the importance of high-pressure measurements in understanding its complex features (Kołodziej et al., 2020).

Investigations into the supramolecular structure of phenyl derivatives of butanol isomers, including this compound, focus on their atomic-scale structure. This research combines experimental data and molecular dynamics simulations to understand the formation of supramolecular clusters and the impact of the aromatic moiety on molecule organization (Grelska et al., 2022).

The compound's role in the biosynthesis of 2-butanol in Saccharomyces cerevisiae is also studied. This research explores the use of a B12-dependent dehydratase and a secondary alcohol dehydrogenase to convert meso-2,3-butanediol to 2-butanol, highlighting its potential application in biofuel production (Ghiaci et al., 2014).

Another study explores the synthesis of 4-phenyl-2-butanone, a related compound, which is significant in the production of medicines for inflammation and codeine. This research provides insights into the synthesis process and potential pharmaceutical applications (Zhang, 2005).

Mechanism of Action

Target of Action

2-Methyl-4-phenyl-2-butanol is a synthetic compound It’s known that it’s used as a synthetic fragrance , suggesting that it may interact with olfactory receptors.

Mode of Action

It’s known that it can undergo typical alcohol reactions, such as forming esters with acids and ethers with acid chlorides .

Biochemical Pathways

It’s known that it can be synthesized from carbonyl compounds using grignard reagents . This suggests that it may be involved in reactions related to carbonyl compounds in biochemical pathways.

Pharmacokinetics

Its physical properties such as boiling point, critical temperature, and density have been documented . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that it’s used as a synthetic fragrance , suggesting that it may have effects on sensory perception at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its volatility can be affected by temperature , which can influence its efficacy as a fragrance. Moreover, safety data sheets recommend avoiding dust formation and breathing its mist, gas, or vapors , indicating that its stability and action can be influenced by environmental conditions.

Safety and Hazards

When handling 2-Methyl-4-phenyl-2-butanol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The reaction of Grignard reagents with carbonyl compounds to yield alcohols is an unusually broad and useful method of alcohol synthesis . This demonstrates the relative freedom with which chemists can operate in the laboratory . The addition of stabilized carbon nucleophiles to carbonyl compounds is used in almost all metabolic pathways as the major process for forming carbon–carbon bonds .

properties

IUPAC Name |

2-methyl-4-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVSKJDFNJFXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021851 | |

| Record name | 2-Methyl-4-phenylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless liquid; Lily, rose sweetness aroma | |

| Record name | 2-Methyl-4-phenyl-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methyl-4-phenyl-2-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1465/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in fats; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2-Methyl-4-phenyl-2-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1465/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.960-0.966 | |

| Record name | 2-Methyl-4-phenyl-2-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1465/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

103-05-9 | |

| Record name | 2-Methyl-4-phenyl-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-phenyl-2-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-phenyl-2-butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanol, .alpha.,.alpha.-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-4-phenylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-phenylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-PHENYL-2-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y5UX90TZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-4-phenyl-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

29 - 30 °C | |

| Record name | 2-Methyl-4-phenyl-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

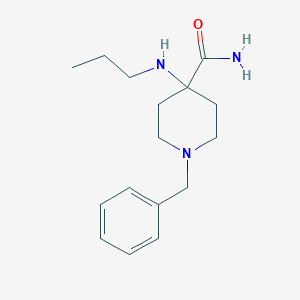

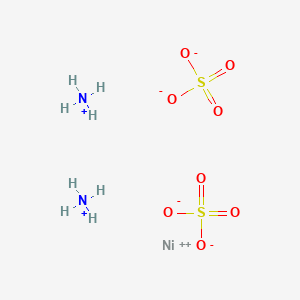

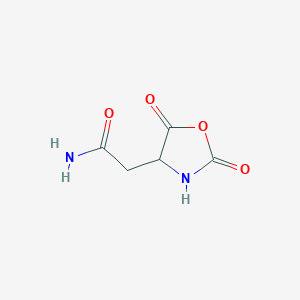

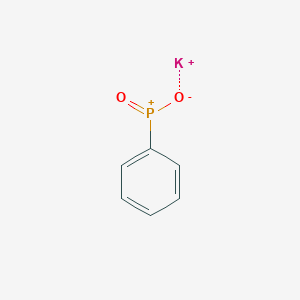

Feasible Synthetic Routes

Q & A

Q1: What is the primary synthetic route for producing 2-methyl-4-phenyl-2-butanol?

A1: this compound can be synthesized by reacting styrene with isopropanol at an elevated temperature. This reaction yields this compound as the desired product. [, ]

Q2: Can the synthesis of this compound be further optimized?

A2: Yes, research indicates that the molar ratio of styrene to isopropanol plays a crucial role in the synthesis. Optimal yields are achieved when the molar ratio ranges from 1: under 5 to 1: 0.5. [, ]

Q3: Are there alternative synthetic pathways for producing 4-cyclohexyl-2-methyl-2-butanol from this compound?

A3: Yes, 4-cyclohexyl-2-methyl-2-butanol, a derivative of this compound, can be synthesized through heterogeneous catalytic hydrogenation of this compound. This reaction requires a catalyst suitable for the ring hydrogenation of aromatic compounds. [, ]

Q4: What is the fragmentation pattern of this compound in mass spectrometry?

A4: In isobutane chemical ionization mass spectrometry, this compound primarily forms a characteristic ion at m/z 147. This ion arises from the loss of water (H₂O) from the [M + C₄H₉]+ complex ion ('M + 57'). []

Q5: How is the structure of the m/z 147 ion confirmed in the mass spectrometry of this compound?

A5: The structure of the m/z 147 ion is confirmed through mass-analyzed ion kinetic energy (MIKE) measurements of its collision-activated (CA) decomposition. The MIKE/CA spectra of m/z 147 ions generated from both benzyl alcohol and this compound are closely matched, indicating identical ion structures. []

Q6: How does this compound behave in acidic conditions?

A6: Studies using deuterated phosphoric acid (D₃PO₄) demonstrate that this compound undergoes intramolecular cycloalkylation in acidic conditions. This reaction leads to the formation of deuterated 1,1-dimethylindane and involves hydrogen exchange processes. []

Q7: What is the mechanism of intramolecular cycloalkylation of this compound?

A7: Research suggests that the intramolecular cycloalkylation of this compound in D₃PO₄ proceeds through a C5-cyclization of the γ-phenylalkyl cation. This mechanism is supported by the observed deuterium distribution within the formed polymethylene ring. []

Q8: Are there any known applications of this compound in the fragrance industry?

A8: While limited information is available regarding specific applications, this compound has been identified as a potential fragrance material. [] Further research might explore its olfactory properties and potential use in fragrance formulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.